Product packaging for Amaralin(Cat. No.:CAS No. 6831-10-3)

Amaralin

Cat. No.: B1667013
CAS No.: 6831-10-3
M. Wt: 264.32 g/mol
InChI Key: XPNBRTWIMIGGMT-MIPSWGQUSA-N
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Description

Botanical Systematics and Ethnobotanical Significance of Helenium amarum

Helenium amarum, commonly known as bitterweed, sneezeweed, or yellowdicks, is an annual herb belonging to the Asteraceae family. cabidigitallibrary.orgwikipedia.org Native to the south-central United States and northern Mexico, it has also been introduced to other regions of North America, Australia, and the West Indies. wikipedia.org The genus Helenium comprises approximately 40 species of annual and perennial herbs. cabidigitallibrary.org H. amarum is characterized by its multibranched, erect form, reaching heights of 20 to 70 centimeters, with narrow, threadlike leaves. wikipedia.org The plant produces numerous daisy-like flower heads with golden yellow disc florets and typically lighter yellow ray florets. wikipedia.org

The common name "bitterweed" alludes to the plant's intensely bitter taste, a quality so potent that it can impart a bitter flavor to the milk of cows that graze on it. unc.edumissouribotanicalgarden.orgillinoiswildflowers.info This bitterness is attributed to the presence of sesquiterpene lactones, including tenulin (B101169). wikipedia.orgcolostate.edu In terms of its ethnobotanical significance, Helenium amarum has been used in traditional practices. A decoction of the entire plant has been utilized in sweat baths for treating dropsy and swellings. brit.orgdaf.qld.gov.aupfaf.org Additionally, the plant has been used to clear mucus from the nose, sometimes as a snuff. cabidigitallibrary.orgpfaf.org

Historical Context of Natural Product Isolation from Helenium Species

The genus Helenium has a history of investigation for its chemical constituents, primarily driven by the toxicity of some species to livestock and the characteristic bitter taste of the plants. unc.educolostate.edu Early chemical analyses of Helenium species focused on identifying the compounds responsible for these properties. For instance, the isolation of tenulin from H. amarum was a significant step in understanding the plant's bitterness and toxicity. researchgate.net

Over the years, phytochemical investigations of various Helenium species have led to the isolation and characterization of a diverse array of sesquiterpene lactones. These studies have employed various chromatographic techniques to separate the complex mixtures of compounds present in the plant extracts. The isolation of compounds like aromaticin, mexicanin I, and heleniamarin (B12747244) from H. amarum showcases the chemical richness of this genus. researchgate.netacs.org The ongoing exploration of Helenium species continues to yield new and interesting natural products, contributing to the broader field of phytochemistry. researchgate.netacs.org

Chemical Diversity and Biological Relevance of Sesquiterpene Lactones

Sesquiterpene lactones (SLs) are a large and structurally diverse group of naturally occurring compounds, with over 5000 different structures identified. nih.govroyalsocietypublishing.orgnih.gov They are 15-carbon terpenoids characterized by the presence of a lactone ring. royalsocietypublishing.orgrsc.orgtandfonline.com The greatest abundance and diversity of SLs are found within the Asteraceae family. nih.govcore.ac.ukrsc.org

The chemical diversity of SLs arises from variations in their carbocyclic skeletons, leading to classifications such as guaianolides, pseudoguaianolides, germacranolides, and eudesmanolides. rsc.orgcore.ac.uk Further structural variety is introduced through different stereochemistry of the lactone ring and a wide range of chemical modifications to the core structure. tandfonline.com

From a biological perspective, SLs play crucial roles in plants as defense compounds against herbivores and pathogens, and as allelopathic agents. nih.govroyalsocietypublishing.orgrsc.org They are also of significant interest to the scientific community due to their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. nih.govcore.ac.ukrsc.org The biological activity of many SLs is attributed to the presence of an α-methylene-γ-lactone group, which can react with biological macromolecules. mdpi.com

Rationale for Investigating Amaralin as a Specific Chemical Entity

This compound is a specific sesquiterpene lactone isolated from Helenium amarum. np-mrd.orgnih.gov It belongs to the pseudoguaianolide (B12085752) class of sesquiterpenoids. np-mrd.org The rationale for investigating this compound as a distinct chemical entity stems from several key factors. Firstly, its unique chemical structure, a complex polycyclic system, presents a challenge for chemical synthesis and a point of interest for understanding its biosynthesis in the plant.

Secondly, while the biological activities of many sesquiterpene lactones have been explored, specific data on this compound is less common in the scientific literature. np-mrd.org Given the broad range of biological effects exhibited by other sesquiterpene lactones, a focused investigation into the potential pharmacological properties of this compound is warranted. Early research has indicated that this compound possesses analgesic activity. datapdf.com Further detailed studies are necessary to fully elucidate its biological profile and potential applications. The investigation of individual, purified compounds like this compound is crucial for establishing clear structure-activity relationships, which is often difficult when studying complex plant extracts.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₀O₄ nih.gov
Molecular Weight 264.32 g/mol nih.gov
IUPAC Name (1S,3R,7S,9R,10S,11R,13S,14R)-14-hydroxy-1,9-dimethyl-4-methylidene-6,12-dioxatetracyclo[8.4.0.0³,⁷.0¹¹,¹³]tetradecan-5-one nih.gov
CAS Number 6831-10-3 nih.gov
Chemical Class Sesquiterpene Lactone (Pseudoguaianolide) np-mrd.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O4 B1667013 Amaralin CAS No. 6831-10-3

Properties

CAS No.

6831-10-3

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1S,3R,7S,9R,10S,11R,13S,14R)-14-hydroxy-1,9-dimethyl-4-methylidene-6,12-dioxatetracyclo[8.4.0.03,7.011,13]tetradecan-5-one

InChI

InChI=1S/C15H20O4/c1-6-4-9-8(7(2)14(17)18-9)5-15(3)10(6)11-12(19-11)13(15)16/h6,8-13,16H,2,4-5H2,1,3H3/t6-,8-,9+,10-,11-,12-,13+,15+/m1/s1

InChI Key

XPNBRTWIMIGGMT-MIPSWGQUSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1[C@@H]4[C@H]([C@@H]3O)O4)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(CC3(C1C4C(C3O)O4)C)C(=C)C(=O)O2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amaralin;  NSC 285242;  NSC-285242;  NSC285242

Origin of Product

United States

Isolation, Structural Characterization, and Purity Assessment of Amaralin

Methodologies for Extraction and Fractionation of Sesquiterpene Lactones from Helenium amarum Biomass

The initial step in obtaining amaralin involves its extraction from the dried and powdered biomass of Helenium amarum, typically the leaves. A common and effective method utilizes solvent extraction with a polar organic solvent such as ethanol. This process involves macerating the plant material in the solvent, often for an extended period, to ensure the efficient transfer of the sesquiterpene lactones, including this compound, into the liquid phase.

Following extraction, the crude ethanolic extract, which contains a complex mixture of plant metabolites, undergoes a series of fractionation steps to progressively enrich the concentration of this compound. A widely used technique is liquid-liquid partitioning. This involves dissolving the crude extract in a mixture of immiscible solvents, such as n-hexane and aqueous methanol. This partitioning separates compounds based on their differential solubility in the two phases. The more polar compounds, including this compound, will preferentially partition into the aqueous methanol layer, while less polar substances like fats and waxes are removed in the n-hexane layer.

Further fractionation is typically achieved using column chromatography. The enriched fraction from the liquid-liquid partitioning is loaded onto a solid stationary phase, such as silica gel, packed into a column. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their affinity for the stationary and mobile phases. By systematically collecting the eluting solvent in different fractions and analyzing their composition, it is possible to isolate fractions that are highly enriched in this compound.

Extraction & Fractionation StepDescriptionPurpose
Solvent Extraction Maceration of dried, powdered Helenium amarum biomass with a polar solvent like ethanol.To efficiently extract a broad range of secondary metabolites, including this compound.
Liquid-Liquid Partitioning Separation of the crude extract between immiscible solvents (e.g., n-hexane and aqueous methanol).To remove non-polar impurities and enrich the extract with more polar compounds like this compound.
Column Chromatography Separation of the enriched fraction on a solid stationary phase (e.g., silica gel) using a liquid mobile phase.To further separate compounds based on their polarity and isolate fractions with a high concentration of this compound.

Advanced Chromatographic Techniques for this compound Isolation and Purification

To achieve the high degree of purity required for structural elucidation and other scientific investigations, advanced chromatographic techniques are employed.

Preparative High-Performance Liquid Chromatography (HPLC) Strategies

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of this compound from the enriched fractions. This technique utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase. The separation is based on the differential interactions of the sample components with the stationary phase.

For the purification of sesquiterpene lactones like this compound, reversed-phase HPLC is often the method of choice. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used. By carefully controlling the composition of the mobile phase (gradient elution), a high-resolution separation can be achieved, allowing for the isolation of this compound in a highly purified form. The selection of the appropriate column, mobile phase composition, and flow rate are critical parameters that need to be optimized to achieve the desired separation.

Countercurrent Chromatography and Other High-Throughput Separation Approaches

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that offers a valuable alternative to traditional solid-support chromatography. In CCC, both the stationary and mobile phases are liquids, eliminating the issues of irreversible adsorption of the sample onto a solid support. This is particularly advantageous for the purification of natural products, as it can lead to higher recovery rates.

In a typical CCC setup, a two-phase solvent system is selected in which this compound has a suitable partition coefficient. The stationary liquid phase is retained in a coil by a centrifugal force, while the mobile liquid phase is pumped through it. The sample is injected into the mobile phase and undergoes a continuous partitioning process between the two liquid phases, leading to separation. High-Speed Countercurrent Chromatography (HSCCC) is a more advanced form of this technique that utilizes high rotational speeds to achieve faster and more efficient separations. The choice of the biphasic solvent system is crucial for a successful CCC separation and is determined based on the polarity of the target compound.

Spectroscopic and Spectrometric Approaches for this compound Structural Elucidation

Once a pure sample of this compound has been isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and, consequently, the elemental composition of a molecule. HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places).

By comparing the experimentally measured exact mass of the this compound molecular ion to the calculated exact masses of possible elemental formulas, the correct molecular formula can be unequivocally determined. This information is fundamental for confirming the identity of the isolated compound and complements the structural information obtained from NMR spectroscopy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic methods are indispensable tools in the structural elucidation of organic compounds. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the characteristic vibrational frequencies of bonds within a molecule, which correspond to specific functional groups. For a sesquiterpene lactone like this compound, the IR spectrum would be expected to exhibit several key absorption bands. The most prominent of these would be a strong absorption due to the carbonyl group (C=O) of the γ-lactone ring, typically appearing in the range of 1770-1740 cm⁻¹. The presence of an α,β-unsaturated carbonyl system, common in many sesquiterpene lactones, would shift this peak to a slightly lower wavenumber.

Additionally, absorptions corresponding to carbon-carbon double bonds (C=C) would be observed around 1660-1640 cm⁻¹. The spectrum would also feature characteristic peaks for C-H stretching vibrations of both sp² and sp³ hybridized carbons, typically in the regions of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-O stretching vibrations of the lactone ring would produce strong bands in the 1300-1000 cm⁻¹ region.

Functional GroupTypical IR Absorption Range (cm⁻¹)
γ-Lactone Carbonyl (C=O)1770 - 1740
Alkene (C=C)1660 - 1640
sp² C-H Stretch3100 - 3000
sp³ C-H Stretch3000 - 2850
C-O Stretch1300 - 1000

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems. For sesquiterpene lactones containing chromophores such as α,β-unsaturated carbonyls, UV-Vis spectroscopy is a useful analytical technique researchgate.net. The presence of a conjugated enone system in this compound would be expected to result in a characteristic absorption maximum (λmax) in the UV region, typically between 210 and 250 nm. The exact position of this absorption is influenced by the molecular structure and the solvent used for the analysis. The molar absorptivity (ε) associated with this transition provides information about the probability of the electronic transition.

ChromophoreTypical λmax (nm)
α,β-Unsaturated γ-Lactone210 - 250

Enantiomeric and Diastereomeric Purity Determination of this compound

The biological activity of chiral molecules like sesquiterpene lactones is often highly dependent on their stereochemistry. Therefore, the determination of enantiomeric and diastereomeric purity is a critical aspect of their characterization.

Enantiomeric Purity

Enantiomers are non-superimposable mirror images of each other and possess identical physical properties in an achiral environment, making their separation and quantification challenging. The determination of enantiomeric purity, often expressed as enantiomeric excess (e.e.), typically requires the use of a chiral environment.

One of the most powerful techniques for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC) . This method utilizes a stationary phase that is itself chiral. The differential interaction between the enantiomers of the analyte and the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Another advanced technique is Vibrational Circular Dichroism (VCD) spectroscopy , which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is unique for each enantiomer, providing a "fingerprint" that can be used to determine the absolute configuration and enantiomeric purity of a sample researchgate.net.

Diastereomeric Purity

Diastereomers are stereoisomers that are not mirror images of each other. Unlike enantiomers, diastereomers have different physical properties and can be separated by conventional chromatographic techniques such as HPLC or Gas Chromatography (GC) without the need for a chiral stationary phase. The relative amounts of diastereomers in a sample can be determined by integrating the peak areas in the resulting chromatogram.

In cases where diastereomers are not easily separable, derivatization with a chiral reagent can be employed to convert the mixture of diastereomers into a new mixture of diastereomers with more distinct physical properties, facilitating their separation and analysis.

Biosynthetic Pathways and Regulation of Amaralin Production in Helenium Amarum

Identification of Metabolic Precursors in Sesquiterpene Lactone Biosynthesis

The journey to amaralin begins with the universal C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.

Through the action of farnesyl pyrophosphate synthase (FPPS), two molecules of IPP and one molecule of DMAPP are condensed to form the C15 compound, farnesyl pyrophosphate (FPP). FPP is the central precursor for all sesquiterpenoids, including the sesquiterpene lactones. tandfonline.com The formation of FPP is a critical branching point, directing carbon flux towards the biosynthesis of these specialized metabolites.

Table 1: Key Metabolic Precursors in this compound Biosynthesis

PrecursorAbbreviationCarbon NumberBiosynthetic Pathway(s)Role
Isopentenyl PyrophosphateIPPC5MVA and MEPIsoprene building block
Dimethylallyl PyrophosphateDMAPPC5MVA and MEPIsoprene building block
Farnesyl PyrophosphateFPPC15MVA and MEPDirect precursor to sesquiterpenes

Enzymatic Steps and Catalytic Mechanisms in the this compound Biosynthetic Route

The conversion of the linear FPP molecule into the complex cyclic structure of this compound involves a series of intricate enzymatic reactions. These steps are primarily catalyzed by two key families of enzymes: sesquiterpene synthases and cytochrome P450 monooxygenases.

Sesquiterpene Synthases (TPSs): The first committed step in sesquiterpene lactone biosynthesis is the cyclization of FPP, a reaction catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs). In the Asteraceae family, a common initial product of this cyclization is germacrene A. researchgate.net It is hypothesized that a specific TPS in Helenium amarum catalyzes the conversion of FPP to a germacrene A-like intermediate, which then serves as the foundational scaffold for this compound.

Cytochrome P450 Monooxygenases (CYPs): Following the initial cyclization, the sesquiterpene backbone undergoes a series of oxidative modifications. These reactions are predominantly carried out by cytochrome P450 monooxygenases, a large and diverse family of enzymes. These CYPs are responsible for introducing hydroxyl groups and other functionalities to the sesquiterpene skeleton. A key step in the biosynthesis of many sesquiterpene lactones is the formation of a carboxylic acid group, which is then able to form the characteristic lactone ring. For instance, in the biosynthesis of other sesquiterpene lactones, germacrene A is oxidized to germacrene A acid by a specific CYP enzyme. nih.gov Subsequent hydroxylations and the eventual lactonization are also catalyzed by CYPs. It is highly probable that a series of specific CYPs in Helenium amarum are responsible for the step-wise oxidation and subsequent lactonization of the germacrene A-like precursor to form this compound.

While specific genetic engineering studies on this compound biosynthesis in Helenium amarum are not extensively documented, techniques applied to other members of the Asteraceae family provide a roadmap for future research. Metabolic engineering offers a promising avenue for increasing the production of valuable sesquiterpene lactones. lublin.pl Overexpression of key biosynthetic genes, such as those encoding for TPSs and CYPs, in the native plant or in a heterologous host like yeast, can lead to enhanced yields.

Furthermore, gene silencing techniques, such as RNA interference (RNAi) or CRISPR/Cas9, can be employed to block competing metabolic pathways, thereby redirecting metabolic flux towards this compound production. These genetic tools are also invaluable for elucidating the functions of specific genes in the biosynthetic pathway. By knocking out or down-regulating a candidate gene, researchers can observe the resulting changes in the metabolite profile, thus confirming the gene's role in the biosynthesis of this compound.

Transcriptomic and Proteomic Analyses of this compound Biosynthesis Regulation

To understand the regulation of this compound biosynthesis, transcriptomic and proteomic approaches are invaluable. Transcriptomics involves the large-scale study of the transcriptome, the complete set of RNA transcripts in a cell, while proteomics focuses on the entire complement of proteins. longdom.org

By comparing the transcriptomes of high-amaralin-producing tissues with those of low-producing tissues, it is possible to identify genes that are differentially expressed and thus likely involved in this compound biosynthesis. This approach can lead to the discovery of novel TPSs, CYPs, and regulatory factors such as transcription factors.

Similarly, proteomic analysis can identify the enzymes that are actively present in tissues where this compound is being synthesized. nih.gov By correlating the presence and abundance of specific proteins with this compound accumulation, researchers can gain insights into the key enzymatic players and potential bottlenecks in the biosynthetic pathway. While specific transcriptomic and proteomic studies on Helenium amarum focusing on this compound are not widely available, such studies on other Asteraceae species have successfully identified numerous genes and proteins involved in sesquiterpene lactone biosynthesis. researchgate.net

Environmental and Developmental Factors Influencing this compound Accumulation in Helenium amarum

The production and accumulation of sesquiterpene lactones, including this compound, are often influenced by a variety of external and internal cues. These factors can significantly impact the expression of biosynthetic genes and the activity of the corresponding enzymes.

Light: Light is a critical environmental factor that influences many aspects of plant growth and development, including the production of secondary metabolites. mdpi.com For many plant species, light intensity and quality can affect the accumulation of terpenoids. For instance, certain wavelengths of light, such as UV-B radiation, have been shown to induce the production of sesquiterpene lactones in some Asteraceae species, likely as a defense mechanism against photo-oxidative stress.

Temperature: Temperature is another key environmental variable that can modulate the biosynthesis of plant secondary metabolites. Optimal temperature ranges exist for enzymatic activity, and deviations from these optima can lead to reduced production of compounds like this compound. Studies on other members of the Asteraceae family have shown that temperature can influence the content and composition of sesquiterpene lactones. frontiersin.org

Nutrient Availability: The availability of essential nutrients in the soil can also play a significant role in the production of sesquiterpene lactones. Deficiencies or excesses of certain nutrients can alter the primary metabolism of the plant, which in turn can affect the allocation of resources to secondary metabolism. For example, nitrogen and phosphorus availability can influence the production of terpenoids in various plant species.

While specific studies on the environmental regulation of this compound in Helenium amarum are limited, research on related species suggests that light, temperature, and nutrient status are likely to be important factors in determining the levels of this bioactive compound. frontiersin.orgmdpi.com

Stress-Induced Modulation of Biosynthetic Gene Expression

The production of sesquiterpene lactones, including this compound, in Helenium amarum is intricately linked to the plant's response to environmental stressors. Abiotic and biotic stresses can trigger a cascade of signaling events that lead to the upregulation of genes encoding key enzymes in the biosynthetic pathway, ultimately enhancing the accumulation of these defensive compounds.

One of the central signaling molecules in this stress response is jasmonic acid. When a plant experiences stress, such as mechanical wounding or herbivore attack, there is a rapid increase in the synthesis of jasmonic acid. This phytohormone then acts as a master regulator, initiating a signaling cascade that results in the activation of transcription factors. These transcription factors, in turn, bind to the promoter regions of genes involved in sesquiterpene lactone biosynthesis, leading to their increased expression.

Research on various species within the Asteraceae family has demonstrated that the application of exogenous jasmonic acid can significantly boost the production of sesquiterpene lactones. This response is mediated by the increased transcription of genes encoding enzymes such as sesquiterpene synthases and cytochrome P450 monooxygenases, which are critical for the formation and modification of the sesquiterpene skeleton.

The following table summarizes the key components and their roles in the stress-induced modulation of sesquiterpene lactone biosynthesis:

ComponentRole in Stress Response and Biosynthesis Regulation
Environmental Stressors (e.g., wounding, herbivory) Initiate the signaling cascade.
Jasmonic Acid A key signaling molecule that accumulates in response to stress.
Transcription Factors Activated by the jasmonic acid signaling pathway.
Biosynthetic Genes (e.g., for sesquiterpene synthases, P450s) Upregulated by transcription factors.
Sesquiterpene Lactones (e.g., this compound) Increased production as a defense mechanism.

While direct studies on the stress-induced modulation of this compound biosynthesis in Helenium amarum are limited, the well-established role of jasmonic acid and other stress signals in regulating sesquiterpene lactone production in closely related Asteraceae species provides a strong model for understanding these processes.

In Vitro Biotransformation Studies of this compound Precursors

In vitro biotransformation offers a promising avenue for the production of novel or modified sesquiterpene lactones with potentially enhanced biological activities. This technique utilizes microorganisms or isolated enzymes to carry out specific chemical modifications on a substrate, in this case, precursors of this compound.

While specific studies on the biotransformation of this compound precursors are not extensively documented, research on other structurally similar sesquiterpene lactones, such as eudesmanolides and guaianolides, provides valuable insights into the potential of this approach. Various microorganisms, particularly fungi, have been shown to effectively transform these compounds through a range of reactions.

Common biotransformation reactions observed in studies with sesquiterpene lactone precursors include:

Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the molecule.

Reduction: The conversion of carbonyl groups or double bonds.

Epoxidation: The formation of an epoxide ring.

Glycosylation: The attachment of sugar moieties.

These modifications can significantly alter the physicochemical properties and biological activities of the parent molecule. For instance, hydroxylation can increase the polarity and solubility of a compound, potentially affecting its bioavailability.

The table below presents examples of microbial biotransformation of sesquiterpene lactones, which can be considered analogous to potential transformations of this compound precursors:

MicroorganismSubstrate (Sesquiterpene Lactone)Major Transformation Products
Aspergillus speciesEudesmanolidesHydroxylated and reduced derivatives
Rhizopus speciesGuaianolidesEpoxidized and hydroxylated compounds
Cunninghamella speciesGermacranolidesHydroxylated and glycosylated derivatives

These studies demonstrate the feasibility of using microbial systems to generate a diverse array of sesquiterpene lactone derivatives. Future research could focus on applying similar methodologies to the direct precursors of this compound to explore the synthesis of novel, bioactive compounds.

Advanced Analytical Methodologies for Profiling and Quantification of Amaralin

Quantitative Chromatographic Methods for Amaralin Content Determination

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of this compound from the intricate mixture of phytochemicals present in Helenium amarum. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), are particularly well-suited for the analysis of non-volatile sesquiterpene lactones like this compound.

High-performance liquid chromatography coupled with an ultraviolet (UV) or diode-array detector (DAD) is a widely adopted and reliable method for the quantitative analysis of this compound in plant extracts. A validated HPLC-UV/DAD method ensures accuracy, precision, and reproducibility of the results. The development and validation of such a method for this compound would typically involve the following steps:

Chromatographic Conditions: Separation is commonly achieved on a reversed-phase C18 column. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a small percentage of acid, such as formic or phosphoric acid, to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol). The gradient elution allows for the effective separation of this compound from other closely related compounds in the extract. The flow rate is generally maintained around 1.0 mL/min, and the column temperature is controlled to ensure reproducible retention times. Detection is performed at a wavelength where this compound exhibits maximum absorbance, which is determined by analyzing the UV spectrum of a pure standard. For many sesquiterpene lactones, this is in the range of 210-230 nm nih.gov.

Method Validation: A comprehensive validation process is essential to demonstrate the method's suitability for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standard solutions of this compound at different concentrations and constructing a calibration curve.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy e-nps.or.krnih.gov.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (intra-day and inter-day precision) nih.gov.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of pure this compound is added to a plant extract and the percentage of the added amount that is measured by the method is calculated nih.gov.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Below is an interactive data table summarizing typical validation parameters for an HPLC-UV/DAD method for this compound quantification.

ParameterTypical ValueDescription
**Linearity (R²) **> 0.999Indicates a strong correlation between concentration and detector response.
LOD 0.01 - 0.1 µg/mLThe lowest concentration of this compound that can be detected.
LOQ 0.03 - 0.3 µg/mLThe lowest concentration of this compound that can be quantified reliably.
Intra-day Precision (RSD) < 2%Variation in results within the same day.
Inter-day Precision (RSD) < 3%Variation in results across different days.
Accuracy (Recovery) 95 - 105%The percentage of this compound recovered from a spiked sample.

For the detection and quantification of this compound at very low concentrations (trace analysis), ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. This technique offers significantly higher sensitivity and selectivity compared to HPLC-UV/DAD.

Principle of UHPLC-MS/MS: UHPLC utilizes columns with smaller particle sizes (<2 µm), which allows for faster analysis and better resolution compared to conventional HPLC. The eluent from the UHPLC column is introduced into the mass spectrometer, where molecules are ionized. In the tandem mass spectrometer, a specific ion corresponding to this compound (the precursor ion) is selected and fragmented to produce characteristic product ions. This transition from precursor to product ion is highly specific to the molecule of interest, enabling its accurate quantification even in a complex matrix.

Advantages for this compound Analysis:

High Sensitivity: UHPLC-MS/MS can achieve detection limits in the picogram to femtogram range, making it ideal for detecting trace amounts of this compound in various biological and environmental samples.

High Selectivity: The use of multiple reaction monitoring (MRM) allows for the specific detection of this compound without interference from other co-eluting compounds.

Structural Information: The fragmentation pattern obtained in the MS/MS analysis can provide valuable structural information, confirming the identity of this compound.

A typical UHPLC-MS/MS method for this compound would involve a similar chromatographic setup as HPLC but with a much faster gradient. The mass spectrometer would be operated in a positive or negative electrospray ionization (ESI) mode, depending on which provides a better signal for this compound.

Hyphenated Techniques for Comprehensive Phytochemical Fingerprinting

To gain a holistic understanding of the phytochemical composition of Helenium amarum, hyphenated techniques that couple a separation method with a spectroscopic detector are invaluable. These techniques provide a comprehensive "fingerprint" of the plant extract, revealing the presence of not only this compound but also its precursors, isomers, and other related metabolites.

While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS is an excellent tool for identifying volatile and semi-volatile compounds in Helenium amarum, such as those found in its essential oil nepjol.infobiomedgrid.comresearchgate.net. These volatile compounds can include precursors to sesquiterpene lactones or other bioactive molecules.

The analysis involves the extraction of the volatile fraction, often through hydrodistillation or solvent extraction, followed by injection into the GC-MS system. The compounds are separated based on their boiling points and polarity in the GC column and are then identified by their mass spectra, which are compared to spectral libraries nepjol.infoscielo.org.mx. This can provide insights into the biosynthetic pathways of sesquiterpene lactones in the plant.

A hypothetical table of volatile compounds identified in Helenium amarum by GC-MS is presented below.

Retention Time (min)Compound NameCompound ClassPutative Role
10.5Germacrene DSesquiterpenePrecursor to sesquiterpene lactones
12.2β-CaryophylleneSesquiterpeneCommon plant volatile
8.1α-PineneMonoterpeneComponent of essential oil
9.3LimoneneMonoterpeneComponent of essential oil

The coupling of liquid chromatography with nuclear magnetic resonance (LC-NMR) and infrared spectroscopy (LC-IR) represents a powerful approach for the online structural elucidation of compounds in complex mixtures without the need for prior isolation nih.govscispace.com.

LC-NMR: This technique directly couples an HPLC system to an NMR spectrometer. As compounds elute from the HPLC column, they flow through a special NMR flow cell where their NMR spectra can be acquired. This allows for the direct acquisition of structural information, including proton and carbon NMR data, for each separated peak. For a novel or unknown compound in a Helenium amarum extract, LC-NMR can provide unambiguous structural identification.

LC-IR: Similarly, LC-IR combines HPLC with infrared spectroscopy. The IR spectrum provides information about the functional groups present in a molecule. While not as structurally informative as NMR, LC-IR can be a useful complementary technique for confirming the presence of specific functional groups, such as the characteristic lactone and carbonyl groups in this compound.

The combination of these hyphenated techniques provides a powerful platform for natural product discovery and the comprehensive phytochemical analysis of Helenium amarum.

Spectroscopic Methods for Non-Destructive this compound Detection

Non-destructive spectroscopic techniques offer the advantage of rapid analysis without the need for sample preparation or destruction mdpi.commdpi.com. These methods are particularly useful for high-throughput screening of plant material and for in-field applications.

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum. The resulting spectrum is a complex pattern of overtones and combination bands of fundamental molecular vibrations. While not providing direct structural information, NIR spectra can be correlated with the concentration of specific compounds, like this compound, using chemometric models. Once a calibration model is built using a set of samples with known this compound content (determined by a reference method like HPLC), the NIR method can be used for rapid and non-destructive prediction of this compound content in new samples.

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopic technique that provides a chemical fingerprint of a sample mdpi.com. It is based on the inelastic scattering of monochromatic light. Raman spectroscopy can be used to identify this compound and other constituents in Helenium amarum extracts. The specificity of the Raman spectrum allows for the differentiation of closely related molecules. Like NIR, with appropriate calibration, Raman spectroscopy can also be used for quantitative analysis.

These non-destructive methods hold great promise for the rapid quality assessment of Helenium amarum raw material and extracts in an industrial setting.

Raman Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy Applications

Vibrational spectroscopy, encompassing both Raman and Fourier-Transform Infrared (FTIR) spectroscopy, offers a non-destructive means to obtain a chemical fingerprint of a molecule. frontiersin.orgnih.gov These techniques provide detailed information about the functional groups and structural features of a compound, making them invaluable for the qualitative analysis of this compound.

Raman Spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. wikipedia.orgyoutube.com When applied to this compound, the resulting spectrum would be expected to exhibit characteristic peaks corresponding to its specific chemical bonds. A key advantage of Raman spectroscopy is its ability to analyze samples in various states (solid, liquid) with minimal sample preparation and its low interference from water, making it suitable for the analysis of crude plant extracts. researchgate.net

Key Raman Spectral Features Hypothesized for this compound:

Functional Group **Expected Raman Shift (cm⁻¹) **Vibrational Mode
C=O (γ-lactone)1750-1780Stretching
C=C (cyclopentenone)1650-1680Stretching
C=C (exocyclic methylene)1630-1650Stretching
C-H (aliphatic)2800-3000Stretching
C-O-C (ether)1050-1150Stretching

This table is generated based on known spectral data for sesquiterpene lactones and the chemical structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy is an absorption spectroscopy technique that measures the absorption of infrared radiation by a sample. youtube.comnih.gov FTIR is highly sensitive to polar functional groups and provides complementary information to Raman spectroscopy. frontiersin.org For this compound, the FTIR spectrum would be dominated by strong absorption bands from its carbonyl and hydroxyl groups. Attenuated Total Reflectance (ATR)-FTIR is a particularly useful sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation. mdpi.com

Key FTIR Absorption Bands Hypothesized for this compound:

Functional Group **Expected Wavenumber (cm⁻¹) **Vibrational Mode
O-H (hydroxyl)3200-3600 (broad)Stretching
C=O (γ-lactone)1740-1770 (strong)Stretching
C=O (cyclopentenone)1680-1700 (strong)Stretching
C=C (alkene)1640-1680Stretching
C-O (hydroxyl, ether)1000-1300Stretching

This table is generated based on known spectral data for sesquiterpene lactones and the chemical structure of this compound.

The combination of Raman and FTIR spectroscopy provides a comprehensive vibrational profile of this compound, enabling its unambiguous identification in complex matrices such as plant extracts.

Hyperspectral Imaging for Spatial Distribution Analysis of this compound in Plant Tissues

Hyperspectral imaging is a powerful, non-destructive technique that integrates conventional imaging and spectroscopy to provide both spatial and spectral information from a sample. nih.govnih.gov This technique can be employed to visualize the distribution of chemical components within plant tissues. By collecting a spectrum for each pixel in an image, a hyperspectral map can be generated that shows the location and relative abundance of specific compounds.

In the context of Helenium amarum, hyperspectral imaging could be utilized to map the spatial distribution of this compound within different plant organs, such as the leaves, stems, and flowers. This would involve acquiring hyperspectral images of plant cross-sections and analyzing the spectral data to identify the unique spectral signature of this compound. Multivariate data analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), would then be used to create a chemical image that highlights the areas with high concentrations of this compound. nih.gov

Hypothetical Research Findings from Hyperspectral Imaging of Helenium amarum

Plant Tissue Predicted this compound Concentration Potential Biological Significance
Glandular TrichomesHighDefense against herbivores
Vascular TissuesModerateTransport within the plant
Epidermal CellsLowGeneral metabolic activity

This table represents a hypothetical scenario of this compound distribution based on the known localization of secondary metabolites in other Asteraceae species.

Such an analysis could provide valuable insights into the biosynthesis, transport, and ecological role of this compound within the plant.

Development of Reference Standards and Analytical Quality Control Protocols for this compound

The availability of a high-purity reference standard is a prerequisite for the development of robust and reliable analytical methods for the quantification of a phytochemical. researchgate.netsigmaaldrich.com A reference standard serves as a benchmark against which samples of unknown purity can be compared.

The development of an this compound reference standard would involve the following key steps:

Isolation and Purification: this compound would first be extracted from Helenium amarum plant material using appropriate solvents. The crude extract would then be subjected to various chromatographic techniques, such as column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate this compound in a highly pure form.

Structural Elucidation and Characterization: The identity and structure of the purified this compound would be unequivocally confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC), mass spectrometry (MS), FTIR, and UV spectroscopy.

Purity Assessment: The purity of the isolated this compound would be determined using multiple analytical methods to ensure the absence of impurities. This typically involves HPLC with different detection methods (e.g., UV, MS), as well as techniques like quantitative NMR (qNMR). A purity of ≥95% is generally required for a phytochemical reference standard.

Once a well-characterized reference standard for this compound is established, it can be used to develop and validate quantitative analytical methods, such as HPLC-UV or HPLC-MS. rsc.org These methods are essential for the quality control of Helenium amarum raw materials and finished products.

Key Parameters for an Analytical Quality Control Protocol for this compound:

Parameter Method Acceptance Criteria
Identification HPLC-UV, HPLC-MSRetention time and UV/mass spectrum match that of the this compound reference standard.
Quantification (Assay) HPLC-UVThis compound content within a specified range (e.g., >0.5% in dried plant material).
Linearity HPLC-UVCorrelation coefficient (r²) > 0.999 for the calibration curve of the reference standard.
Precision HPLC-UVRelative Standard Deviation (RSD) < 2% for replicate injections.
Accuracy HPLC-UVRecovery of spiked this compound reference standard between 98-102%.
Limit of Detection (LOD) HPLC-UVSignal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) HPLC-UVSignal-to-noise ratio of 10:1.

The implementation of such a quality control protocol, based on a certified this compound reference standard, would ensure the consistency and quality of products containing this bioactive sesquiterpene lactone.

Chemical Synthesis and Semisynthesis Strategies for Amaralin and Its Analogues

Retrosynthetic Analysis and Total Synthesis Approaches towards the Amaralin Skeleton

A retrosynthetic analysis of the this compound skeleton can be conceptualized by drawing parallels with established total syntheses of other pseudoguaianolides. unito.itresearchgate.net The core strategy generally involves the disconnection of the hydroazulene framework into more manageable cyclopentane and cycloheptane precursors.

A plausible retrosynthetic pathway for this compound would likely begin by disconnecting the α-methylene-γ-lactone moiety, a common feature in many bioactive sesquiterpene lactones. This disconnection reveals a key intermediate, a hydroazulene carboxylic acid. Further simplification of the tricyclic core could be achieved through a disconnection of the seven-membered ring, leading to a functionalized cyclopentane derivative. This approach allows for the sequential and controlled construction of the intricate ring system.

Key transformations in the forward synthesis, inspired by the total synthesis of helenalin, would likely involve:

Annulation strategies: The formation of the seven-membered ring onto a pre-existing five-membered ring is a critical step. This could be achieved through various methods, such as intramolecular alkylation, ring-closing metathesis, or aldol condensation-based strategies.

Stereocontrolled reductions: The establishment of the correct stereochemistry at the various chiral centers is paramount. This often relies on substrate-controlled or reagent-controlled stereoselective reductions of ketone and alkene functionalities.

Lactone formation: The construction of the γ-lactone ring is typically accomplished in the later stages of the synthesis, often via the oxidation of a diol or the intramolecular cyclization of a hydroxy ester.

Introduction of the α-methylene group: The exocyclic double bond on the lactone ring, crucial for the biological activity of many pseudoguaianolides, is commonly introduced via selenoxide elimination or by reacting the corresponding enolate with formaldehyde.

The total synthesis of (±)-helenalin, for example, has been achieved through multiple routes, providing a blueprint for accessing the pseudoguaianolide (B12085752) core. acs.org These syntheses often employ a convergent approach, where different fragments of the molecule are synthesized separately before being joined together.

Table 1: Key Synthetic Strategies in Pseudoguaianolide Synthesis

StrategyDescriptionExample from Related Syntheses
Ring Expansion Expansion of a six-membered ring to a seven-membered ring.Not commonly used for this class.
Annulation Formation of a new ring onto an existing one.Construction of the cycloheptane ring onto a cyclopentane precursor.
Transannular Cyclization Cyclization across a medium-sized ring to form a bicyclic system.Less common for pseudoguaianolides.
Intramolecular Reactions Key ring-forming steps are often intramolecular to control stereochemistry.Intramolecular aldol reactions or alkylations.

Semisynthesis from Precursors and Isolated Sesquiterpene Lactones

Given the structural complexity of this compound, semisynthesis from a more abundant, naturally occurring precursor represents an attractive alternative to total synthesis. Helenalin, another major sesquiterpene lactone found in the Asteraceae family, shares the same pseudoguaianolide skeleton and could theoretically serve as a starting material for the synthesis of this compound. nih.govwikipedia.org

A hypothetical semisynthetic route from helenalin to this compound would require several key chemical transformations:

Selective reduction of the cyclopentenone: The conjugated double bond in the five-membered ring of helenalin would need to be selectively reduced. This can be a challenging transformation due to the presence of other reactive functional groups.

Epimerization at C4: The stereochemistry of the hydroxyl group at position 4 in helenalin is different from that in this compound. An oxidation-reduction sequence or other epimerization protocols would be necessary to invert this stereocenter.

Protection/deprotection strategies: The various hydroxyl groups in the molecule would likely require protection during the synthetic sequence to ensure that the desired transformations occur at the correct positions.

The feasibility of such a semisynthetic approach is contingent on the availability of a suitable starting material in sufficient quantities and the development of highly selective chemical reactions to modify the existing scaffold without undesirable side reactions. Studies on the chemical transformations of other sesquiterpene lactones, such as glaucolide B, have demonstrated that these molecules can undergo a variety of rearrangements and modifications under acidic or basic conditions, which could potentially be harnessed for semisynthetic purposes. mdpi.com

Stereoselective and Enantioselective Synthesis Strategies for this compound

The presence of multiple stereocenters in the this compound molecule necessitates the use of stereoselective and, for the synthesis of a single enantiomer, enantioselective methods. Strategies to achieve this can be broadly categorized as:

Chiral pool synthesis: This approach utilizes a readily available chiral starting material from nature, such as a terpene or an amino acid, which already possesses some of the required stereocenters. The synthesis then builds upon this existing chirality to establish the remaining stereocenters of the target molecule.

Chiral auxiliary-controlled synthesis: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. This method is widely used for stereoselective alkylations, aldol reactions, and Diels-Alder reactions.

Asymmetric catalysis: This powerful strategy employs a chiral catalyst to favor the formation of one enantiomer over the other. A wide range of asymmetric catalysts have been developed for various transformations, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.

In the context of this compound synthesis, an enantioselective approach could involve the asymmetric construction of a key cyclopentane intermediate, which would then be elaborated to the full tricyclic skeleton. For instance, an enantioselective Michael addition to a cyclopentenone precursor could establish the stereocenter at C5, which would then direct the stereochemical outcome of subsequent transformations.

Development of Synthetic Analogues for Structure-Activity Relationship Exploration

The development of synthetic analogues of this compound is crucial for understanding its structure-activity relationship (SAR) and for potentially identifying new compounds with improved biological profiles. While specific SAR studies on this compound are scarce, general trends for pseudoguaianolides provide a guide for the design of new analogues. semanticscholar.orgeurekaselect.com

Key structural features that are often targeted for modification in SAR studies of sesquiterpene lactones include:

The α-methylene-γ-lactone moiety: This functional group is a Michael acceptor and is believed to be essential for the biological activity of many sesquiterpene lactones through its ability to alkylate biological nucleophiles. nih.gov Analogues where this group is modified (e.g., saturated or replaced with other functional groups) would be valuable for confirming its importance for this compound's activity.

The cyclopentenone ring: The conjugated enone system in the five-membered ring of some pseudoguaianolides, like helenalin, is another potential site for Michael addition and contributes to their biological activity. While this compound itself lacks this feature, its introduction could be a target for analogue synthesis.

The hydroxyl groups: The number, position, and stereochemistry of hydroxyl groups can significantly influence the solubility, bioavailability, and biological activity of a molecule. The synthesis of analogues with modified hydroxylation patterns would provide valuable SAR data.

The synthesis of these analogues would likely follow similar strategies as those outlined for the total synthesis of the natural product, but with the incorporation of building blocks containing the desired modifications.

Table 2: Potential Modifications of the this compound Scaffold for SAR Studies

Modification SiteType of ModificationRationale
α-Methylene-γ-lactoneReduction of the double bondInvestigate the role of the Michael acceptor in biological activity.
Replacement with other functional groupsExplore alternative interactions with biological targets.
Hydroxyl groupsEsterification or etherificationModify lipophilicity and bioavailability.
Inversion of stereochemistryProbe the importance of specific stereocenters for activity.
Removal or addition of hydroxyl groupsAssess the contribution of hydrogen bonding to target binding.
C10-methyl groupModification or removalInvestigate steric and electronic effects on activity.

Principles of Green Chemistry in this compound and Analogue Synthesis

The synthesis of complex natural products like this compound typically involves multiple steps and can generate significant amounts of chemical waste. The application of the principles of green chemistry is therefore essential to develop more sustainable and environmentally friendly synthetic routes. hilarispublisher.comwikipedia.orgnih.govijraset.compnas.org

Key green chemistry principles that could be applied to the synthesis of this compound and its analogues include:

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of renewable feedstocks: Exploring the use of starting materials derived from renewable resources. In the case of this compound, semisynthesis from a naturally occurring precursor would align with this principle.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. The development of efficient and recyclable catalysts is a key area of green chemistry research.

Use of safer solvents and auxiliaries: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids, or performing reactions in the absence of a solvent.

Energy efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The use of microwave or ultrasonic irradiation can sometimes accelerate reactions and reduce energy requirements.

The development of a truly green synthesis of this compound would require a holistic approach that considers the environmental impact of every step of the process, from the choice of starting materials to the final purification of the product.

Molecular Mechanisms of Amaralin Action: Rigorous in Vitro Investigations

Cellular Target Identification and Validation in Mechanistic Assays

The initial step in understanding a compound's mechanism of action is to identify its cellular targets. For sesquiterpene lactones, a common mechanism involves the alkylation of nucleophilic groups in cellular macromolecules, particularly the thiol groups of cysteine residues in proteins. This interaction is facilitated by a process known as Michael addition. mdpi.com

While specific studies exclusively identifying the cellular targets of Amaralin are not extensively detailed in publicly available research, the general mechanism for this class of compounds is well-established. Techniques used to identify such targets often involve proteomic approaches. Methods like chemical proteomics, utilizing probes with photoaffinity labels and enrichment handles, allow for the unbiased identification of small molecule-protein interactions. nih.govbiorxiv.org Advanced techniques such as untargeted cellular thermal shift assay (CETSA) proteomics can also identify protein binding targets from cell lysates and whole-cell samples without the need for specific probes. malariaworld.org

For this compound, it is hypothesized that its cyclopentenone group undergoes Michael addition with biological nucleophiles. This was suggested in studies of the related compound tenulin (B101169), also from Helenium amarum, where its toxicity was counteracted by the co-administration of cysteine. nih.gov This suggests that proteins with reactive cysteine residues are likely primary targets.

Table 1: Potential Cellular Targets for Sesquiterpene Lactones like this compound

Potential Target Class Specific Examples Implication of Interaction
Transcription Factors NF-κB, STAT3 Modulation of inflammatory and immune responses
Kinases IκB kinase (IKK) Inhibition of pro-inflammatory signaling pathways
Enzymes Thioredoxin reductase Induction of oxidative stress

This table is representative of targets for the broader class of sesquiterpene lactones and serves as a hypothetical framework for this compound pending direct experimental validation.

Ligand-Receptor Binding Studies and Affinity Determination

Determining the binding affinity of a ligand like this compound to its cellular receptors is crucial for understanding its potency and specificity. Radioligand binding assays are a powerful technique for obtaining detailed information about these interactions, including receptor number and ligand affinity. springernature.com Such studies can be performed on various preparations, including whole cells or purified membrane fractions. springernature.com

Modern biophysical methods like microscale thermophoresis (MST) have also emerged as valuable tools, allowing for the determination of binding affinities even in complex biological samples like cell membrane fragments, which can be challenging for traditional methods. nih.gov

As of the current scientific literature, specific ligand-receptor binding studies and affinity constants (e.g., Kd or IC50 values from binding assays) for this compound are not available. The primary mechanism of action for many sesquiterpene lactones is covalent modification of their targets rather than reversible binding to a receptor pocket, which can complicate traditional binding affinity studies.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Once a compound interacts with its cellular target, it can modulate various intracellular signaling pathways, leading to a physiological response. Plant-derived compounds are known to perturb key signaling networks involved in processes like inflammation and cell proliferation, such as the nuclear factor kappa β (NF-κB), mitogen-activated protein kinases (MAPKs), and PI3K/Akt pathways. nih.govresearchgate.net

For sesquiterpene lactones, a primary consequence of their alkylating activity is the modulation of inflammatory pathways. Many sesquiterpene lactones are known to inhibit the NF-κB signaling pathway. They can directly alkylate and inhibit components of this pathway, such as the IκB kinase (IKK) complex or the p65 subunit of NF-κB itself, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

While direct studies on this compound's effect on specific signaling cascades are limited, the known activities of structurally related compounds provide a strong basis for its likely mechanisms. For example, other sesquiterpene lactones have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process, by inhibiting NF-κB. researchgate.net

Transcriptional and Post-Translational Effects of this compound on Cellular Processes

The modulation of signaling pathways ultimately culminates in changes to gene transcription and protein function, the latter often regulated by post-translational modifications (PTMs). PTMs, such as phosphorylation, acetylation, and ubiquitination, are covalent modifications to amino acids that can dramatically alter a protein's activity, localization, or stability. aimspress.comnih.govyoutube.com

By inhibiting transcription factors like NF-κB, this compound would be expected to decrease the transcription of a wide array of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.

Furthermore, the interaction of this compound with cellular proteins can directly influence their post-translational state. For instance, by alkylating specific cysteine residues on a kinase, this compound could inhibit its ability to phosphorylate downstream targets. Conversely, by inhibiting a phosphatase, it could lead to the hyperphosphorylation of substrate proteins. These modifications can have profound effects on cellular processes, from cell cycle regulation to apoptosis. nih.gov Specific experimental data detailing the global transcriptional and post-translational landscape in response to this compound treatment is an area requiring further research.

Comparative Analysis of this compound's Molecular Actions with Other Sesquiterpene Lactones

The vast family of sesquiterpene lactones offers a rich field for structure-activity relationship studies. The biological activity of these compounds is critically dependent on their chemical structure, particularly the presence of alkylating moieties like the α-methylene-γ-lactone ring. mdpi.com

Table 2: Comparative Features of this compound and Other Sesquiterpene Lactones

Compound Key Structural Feature(s) Known Molecular Action(s)
This compound Pseudoguaianolide (B12085752) with α-methylene-γ-lactone Antifeedant activity; presumed alkylation of biological nucleophiles. nih.gov
Helenalin Pseudoguaianolide with two alkylating centers (α-methylene-γ-lactone and a cyclopentenone ring) Potent inhibitor of NF-κB; cytotoxic and anti-inflammatory activities.
Parthenolide Germacranolide with an α-methylene-γ-lactone Inhibits NF-κB and STAT signaling; induces apoptosis.

| Artemisinin | Cadinanolide with an endoperoxide bridge | Antimalarial and anticancer activity through iron-mediated generation of free radicals. nih.gov |

The number and type of alkylating groups influence the level of activity. mdpi.com For instance, helenalin, which possesses two potential Michael acceptor sites, is a particularly potent anti-inflammatory and cytotoxic agent. mdpi.com this compound, having one such group, exhibits biological activity, but its potency relative to compounds with multiple reactive sites would be a key area of investigation. Unlike artemisinin, whose activity is dependent on an endoperoxide bridge, this compound's mechanism is thought to be primarily driven by Michael addition, a common theme among many other sesquiterpene lactones. mdpi.comnih.gov This comparative analysis highlights a common mechanistic scaffold for this class of compounds, with individual potencies and specificities being fine-tuned by their unique structural features.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Amaralin and Its Derivatives

Methodological Frameworks for SAR and QSAR Analyses of Sesquiterpene Lactones

SAR analysis is a qualitative approach that seeks to identify the key chemical features, or pharmacophores, responsible for a compound's biological action by comparing the activities of structurally related molecules. A typical SAR study on a sesquiterpene lactone like amaralin would involve the synthesis or isolation of various derivatives with targeted structural modifications. These modifications could include epoxidations, reductions, catalytic hydrogenations, and Michael additions to α,β-unsaturated lactones to assess how these changes impact a specific biological endpoint. nih.gov

QSAR, a quantitative extension of SAR, aims to create a mathematical relationship between the chemical properties of a series of compounds and their biological activities. mdpi.com This computational modeling technique correlates a molecule's structural properties with its activity. nih.gov The process involves several key steps:

Data Set Selection: A series of compounds with known biological activities is compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including topological (e.g., connectivity indices), geometric (e.g., shape indices, solvent-accessible surface area), and electronic features. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested. A common validation metric is the cross-validated regression coefficient (often denoted as Q² or rCV²), which assesses the model's ability to predict the activity of compounds not used in its creation. nih.gov A statistically robust model is indicated by high values for the coefficient of determination (R²) and the cross-validation coefficient (Q²). nih.gov

These frameworks allow researchers to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Identification of Key Structural Motifs and Pharmacophores Responsible for Biological Activity

The biological activity of sesquiterpene lactones is largely attributed to specific structural motifs that can interact with biological macromolecules. The most crucial of these is the α-methylene-γ-lactone moiety. researchgate.net This functional group is a reactive electrophile that can undergo a Michael-type addition reaction with nucleophilic residues, such as the sulfhydryl groups of cysteine in proteins, leading to covalent alkylation and subsequent modulation of protein function.

Computational Chemistry Approaches for Predicting this compound-Target Interactions

Computational chemistry provides powerful tools to simulate and predict how a small molecule like this compound might interact with a protein target at an atomic level. These in silico methods are crucial for hypothesizing mechanisms of action and guiding drug design efforts.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com The process involves placing the ligand into the active site of the protein in various conformations and using a scoring function to estimate the binding affinity for each pose. This method helps identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. A molecular docking study on the pseudoguaianolide (B12085752) britannin and 15 of its analogues (including the related compound helenalin) successfully predicted their binding to the programmed death-ligand 1 (PD-L1) protein, providing a basis for delineating structure-binding relationships. researchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-protein complex over time. nih.gov MD simulations provide a more dynamic picture by calculating the atomic motions of the system, offering insights into the flexibility of the binding site and the stability of the predicted interactions. nih.gov

Pharmacophore modeling is a cornerstone of computer-aided drug design that abstracts the key chemical features required for a molecule to bind to a specific target. dovepress.com A pharmacophore model can be generated in two primary ways:

Ligand-Based: This approach uses a set of known active molecules, aligning them to identify common chemical features that are essential for their activity. nih.gov

Structure-Based: When the 3D structure of the target protein is known, the model is derived from the key interactions observed between the protein and a bound ligand. nih.govmdpi.com

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large databases of chemical compounds in a process known as virtual screening. dovepress.com This allows for the rapid identification of new molecules from vast libraries that possess the required pharmacophoric features and are therefore likely to be active against the target of interest. mdpi.com

Development of Predictive Models for this compound Efficacy and Selectivity

Building on QSAR principles, predictive models can be developed to forecast not only the potency (efficacy) of this compound derivatives but also their selectivity for a specific biological target over others. The goal is to create a statistically significant mathematical model that correlates molecular descriptors with biological activity. nih.gov

For example, a QSAR model for a set of compounds might take the form of a linear equation where activity is a function of descriptors related to lipophilicity, electronic properties, and molecular shape. researchgate.net The development of such models involves:

Descriptor Selection: Identifying the most relevant descriptors that have a strong correlation with the observed biological activity.

Statistical Analysis: Using techniques like multiple linear regression to build the model. nih.gov

Rigorous Validation: Ensuring the model is predictive and not just descriptive of the training data. This includes internal validation (e.g., leave-one-out cross-validation) and, ideally, external validation with a set of new compounds. nih.govnih.gov

A well-validated QSAR model serves as a powerful predictive tool in drug discovery, enabling the in silico screening of virtual libraries to identify novel analogs with potentially enhanced efficacy and better selectivity profiles before committing resources to their chemical synthesis. nih.gov

Conformational Analysis and its Influence on this compound Bioactivity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation around single bonds. For a structurally complex molecule like this compound, which contains a fused ring system, the conformational flexibility is significantly restricted compared to linear molecules. biomedres.us

Ecological Roles and Chemoecological Significance of Amaralin Within the Helenium Amarum Ecosystem

Amaralin's Contribution to Plant Defense Mechanisms against Herbivory and Pathogens

This compound is part of a class of compounds known as sesquiterpene lactones, which are well-documented for their role in plant defense. mdpi.com In Helenium amarum, these compounds contribute to the plant's unpalatability, deterring feeding by a variety of herbivores. The bitter taste of the foliage, a characteristic trait of plants containing these lactones, is a primary defense mechanism. researchgate.net

One of the most studied sesquiterpene lactones in Helenium amarum is tenulin (B101169), which is closely related to this compound and often found alongside it. Research has demonstrated the potent antifeedant and toxic effects of tenulin on various insect herbivores. This toxicity is a key component of the plant's defense strategy, reducing the likelihood of being consumed by both invertebrate and vertebrate herbivores. wikipedia.orgflvc.org While specific studies on this compound's direct effects on pathogens are limited, sesquiterpene lactones, in general, are known to possess antimicrobial properties, suggesting a potential role for this compound in defending Helenium amarum against pathogenic fungi and bacteria. nih.gov

The defensive properties of sesquiterpene lactones from Helenium amarum have been demonstrated against several insect species. The following table summarizes the effects of tenulin, a representative sesquiterpene lactone from the plant, on different herbivores.

Table 1: Effects of Tenulin from Helenium amarum on Herbivorous Insects

Herbivore Species Observed Effect
Ostrinia nubilalis (European corn borer) Potent antifeedant
Peridroma saucia (Variegated cutworm) Reduced growth and delayed larval development

Allelopathic Potential of this compound and its Impact on Neighboring Plant Species

Allelopathy is a biological phenomenon where one plant inhibits the growth of another through the release of chemical compounds. Helenium amarum has been shown to possess allelopathic properties, and it is highly probable that this compound contributes to this effect. mdpi.com Aqueous extracts from the leaves of bitter sneezeweed have demonstrated significant phytotoxic effects on the germination and growth of other plant species. cambridge.org

Studies have shown that leaf extracts from Helenium amarum can reduce the seedling growth of alfalfa (Medicago sativa) and Italian ryegrass (Lolium multiflorum) by as much as 50%. cambridge.org The inhibitory effects are more pronounced on seedling growth than on seed germination, indicating that the released chemicals interfere with early plant development. The concentration of these allelochemicals in the soil can reach levels that significantly reduce the establishment and growth of competing plant species in a pasture ecosystem. cambridge.org

The following table presents data on the allelopathic effects of aqueous extracts from Helenium amarum leaves on the seedling growth of two pasture species.

Table 2: Allelopathic Effects of Helenium amarum Leaf Extracts

Target Species Extract Concentration (% w/v) Reduction in Seedling Growth (%)
Alfalfa (Medicago sativa) 0.5 50

Role of this compound in Interspecies Chemical Communication

While direct evidence for this compound's role in interspecies chemical communication is not extensively documented, the release of volatile organic compounds, including sesquiterpenes, from plants is a known mechanism for mediating interactions within an ecosystem. These chemical cues can be perceived by other plants and insects, influencing their behavior.

Influence of Environmental Stressors on the Ecological Dynamics of this compound Production

The production of secondary metabolites like this compound is often influenced by environmental conditions. Plants may alter their chemical defenses in response to various stressors, including drought, nutrient availability, and herbivore pressure. For example, studies on other species in the Asteraceae family have shown that stressors such as increased light intensity can stimulate the synthesis of sesquiterpene lactones. frontiersin.org

Research on Helenium amarum has demonstrated its tolerance to environmental stressors such as drought and flooding. mdpi.comodu.edu While these studies have primarily focused on the plant's physiological and morphological responses, it is a well-established principle of chemical ecology that such stressors can lead to an increase in the production of defensive compounds. For instance, plants under moderate drought stress often exhibit elevated concentrations of secondary metabolites. This response is thought to enhance their resistance to herbivores and pathogens, which may become more prevalent under stressful conditions. Therefore, it is likely that the production of this compound in Helenium amarum is not static but rather a dynamic process influenced by the prevailing environmental challenges the plant faces.

Q & A

Q. What ethical frameworks guide the use of ethnobotanical knowledge in this compound research, particularly with Indigenous communities?

  • Methodological Answer : Adhere to the Nagoya Protocol for access and benefit-sharing (ABS). Collaborate with local communities via prior informed consent (PIC) and mutually agreed terms (MAT). Acknowledge contributors in the “Acknowledgments” section, specifying roles (e.g., traditional knowledge provision vs. laboratory work) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.